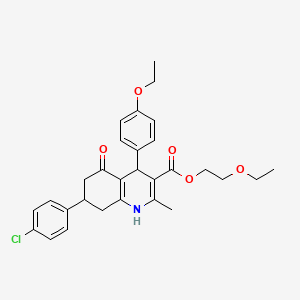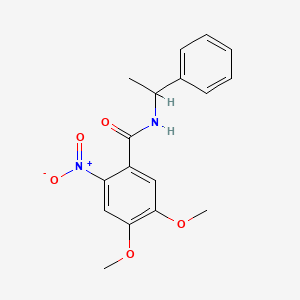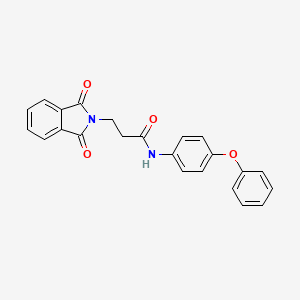![molecular formula C17H28N2O B5203240 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine](/img/structure/B5203240.png)
1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine, also known as methoxyphenamine, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used for its stimulant properties. Methoxyphenamine has been studied for its potential as a research chemical due to its unique chemical structure and potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are associated with pleasure and motivation, which may explain the drug's stimulant effects.
Biochemical and Physiological Effects:
Methoxyphenamine has been shown to increase heart rate and blood pressure, which are common physiological effects of stimulants. It has also been shown to increase locomotor activity and induce hyperactivity in animal models. Biochemically, 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine has been shown to increase the levels of dopamine and norepinephrine in the brain, which are associated with pleasure and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine in scientific research is its unique chemical structure, which allows for the study of the effects of stimulants on the central nervous system. However, one limitation is the potential for abuse and addiction, which may limit its use in certain experiments. Additionally, the lack of research on the long-term effects of 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine on the brain and body may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine. One area of interest is the potential use of 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine as a treatment for depression and ADHD. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine and its effects on the brain and body. Finally, more research is needed to determine the safety and potential for abuse of 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine, which will be important for its potential use in scientific research.
Métodos De Síntesis
Methoxyphenamine can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylacetonitrile with 1-methyl-2-pyrrolidinone and subsequent reduction with lithium aluminum hydride. The final product is obtained through a reaction with isopropylamine.
Aplicaciones Científicas De Investigación
Methoxyphenamine has been studied for its potential as a research chemical in various fields of science. It has been used as a tool to study the effects of stimulants on the central nervous system and has been shown to increase dopamine and norepinephrine levels in the brain. Methoxyphenamine has also been studied for its potential as a treatment for depression and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-14(13-15-7-4-5-9-17(15)20-3)18-11-10-16-8-6-12-19(16)2/h4-5,7,9,14,16,18H,6,8,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNDQECBOQUYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NCCC2CCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]propan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)
![2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)
![3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide](/img/structure/B5203162.png)

![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)
![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5203188.png)

![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5203210.png)

![N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5203227.png)

![5-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5203251.png)

![ethyl 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5203257.png)